molecular formula C8H6FNO B12616634 (4-Fluoro-3-hydroxyphenyl)acetonitrile CAS No. 934241-79-9

(4-Fluoro-3-hydroxyphenyl)acetonitrile

Cat. No.: B12616634
CAS No.: 934241-79-9
M. Wt: 151.14 g/mol
InChI Key: NOEOCRHXSZYOBD-UHFFFAOYSA-N
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Description

(4-Fluoro-3-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6FNO It is characterized by the presence of a fluoro group at the 4th position and a hydroxy group at the 3rd position on the phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-hydroxyphenyl)acetonitrile typically involves the reaction of hydroxybenzyl alcohols with hydrogen cyanide. This method is preferred due to its efficiency and the high yield of the desired product . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of protective groups to prevent unwanted side reactions is also common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-3-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Fluoro-3-hydroxyphenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets. The hydroxy and fluoro groups play a crucial role in its binding affinity and specificity towards these targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Uniqueness: (4-Fluoro-3-hydroxyphenyl)acetonitrile is unique due to the presence of both the fluoro and hydroxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

934241-79-9

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

2-(4-fluoro-3-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H6FNO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3H2

InChI Key

NOEOCRHXSZYOBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC#N)O)F

Origin of Product

United States

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